molecular formula C10H13BrO2 B1406034 2-(3-Bromophenoxy)-2-methylpropan-1-ol CAS No. 1225733-69-6

2-(3-Bromophenoxy)-2-methylpropan-1-ol

Cat. No.: B1406034
CAS No.: 1225733-69-6
M. Wt: 245.11 g/mol
InChI Key: LSYKGCNTNUCXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenoxy)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenoxy)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKGCNTNUCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Optimizing the Acid Headgroup: 2-(3-Bromophenoxy)-2-methylpropan-1-ol in Dual PPAR Agonist Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural causality, and rigorous validation.

Executive Summary: The Pharmacophore Rationale

In the development of dual PPAR


/

agonists (glitazars), the "acid headgroup" is the critical determinant of receptor subtype selectivity and metabolic stability. While the carboxylic acid moiety is required for the ionic clamp interaction with the PPAR Ligand Binding Domain (LBD), the 2-(3-Bromophenoxy)-2-methylpropan-1-ol (Compound 1) serves as a superior strategic building block compared to its corresponding acid or ester.

This alcohol intermediate offers two distinct chemoselective advantages:

  • Orthogonal Reactivity: The hydroxyl group acts as a "masked" acid, preventing catalyst poisoning (via carboxylate coordination) during Palladium-catalyzed cross-couplings at the aryl bromide site.

  • Metabolic Blocking: The gem-dimethyl moiety exploits the Thorpe-Ingold effect to lock the conformation and block

    
    -oxidation, a common metabolic liability in early fibrate drugs.
    

Strategic Pharmacophore Modeling

The design logic for using Compound 1 rests on the canonical PPAR binding mode. The molecule serves as the "Head + Linker" scaffold.

PPAR_Pharmacophore cluster_molecule 2-(3-Bromophenoxy)-2-methylpropan-1-ol Role Head Acid Headgroup (Tyr473/His323 Clamp) Linker Linker Region (gem-dimethyl) Head->Linker Metabolic Stability Scaffold Central Scaffold (Phenyl Ring) Linker->Scaffold Ether Oxygen Tail Lipophilic Tail (Hydrophobic Pocket) Scaffold->Tail Suzuki Coupling (via Bromine handle)

Figure 1: Pharmacophore mapping of the building block within the PPAR binding pocket.

High-Fidelity Synthesis Protocol

The synthesis prioritizes the preservation of the aryl bromide during the reduction step. While LiAlH


 is a common reducing agent, it poses a risk of debromination at elevated temperatures. The protocol below utilizes a controlled reduction strategy.
Step 1: O-Alkylation (The Bargellini-Type Etherification)

Objective: Synthesis of Ethyl 2-(3-bromophenoxy)-2-methylpropanoate.

  • Reagents: 3-Bromophenol (1.0 eq), Ethyl 2-bromoisobutyrate (1.5 eq), Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (MeCN).

  • Conditions: Reflux (80°C), 12 hours.

Protocol:

  • Charge a reaction vessel with 3-bromophenol and MeCN (0.5 M concentration).

  • Add Cs

    
    CO
    
    
    
    in a single portion. Stir for 30 mins at RT to facilitate phenoxide formation.
  • Add Ethyl 2-bromoisobutyrate dropwise.

  • Heat to reflux. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool, filter inorganic salts, concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na

    
    SO
    
    
    
    .
Step 2: Chemoselective Reduction

Objective: Conversion of ester to Compound 1 without debromination.

  • Reagents: LiBH

    
     (2.0 eq) [Preferred over LiAlH
    
    
    
    for chemoselectivity].
  • Solvent: THF (anhydrous).

  • Conditions: 0°C to RT, 4 hours.

Protocol:

  • Dissolve the ester from Step 1 in anhydrous THF under N

    
     atmosphere.
    
  • Cool to 0°C.

  • Add LiBH

    
     (2.0 M in THF) dropwise over 20 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.
  • Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Add Acetone (to consume excess hydride), then slowly add Sat. NH

    
    Cl.
    
  • Purification: Extract with EtOAc. The crude product is typically >95% pure. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1).

Validation Checkpoints:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the ethyl quartet (4.2 ppm) and appearance of the methylene alcohol singlet (
    
    
    
    ~3.6 ppm).
  • MS (ESI): Confirm Bromine isotope pattern (1:1 ratio for

    
    Br/
    
    
    
    Br).

Divergent SAR Workflow (The "Why")

The utility of Compound 1 lies in its ability to serve as a pivot point for divergent synthesis. The alcohol is protected or left as-is while the "Tail" is elaborated via the bromine handle.

Synthesis_Workflow cluster_logic Strategic Advantage Start Building Block: 2-(3-Bromophenoxy)-2-methylpropan-1-ol Path_A Path A: Tail Elaboration (Suzuki-Miyaura Coupling) Start->Path_A Ar-B(OH)2 / Pd(dppf)Cl2 Intermediate Biaryl Intermediate (Alcohol Intact) Path_A->Intermediate Path_B Path B: Headgroup Activation (Jones Oxidation / TEMPO) Intermediate->Path_B Step 2 Final_Agonist Final PPAR Agonist (Acid Form) Path_B->Final_Agonist Oxidation to -COOH

Figure 2: Divergent synthesis strategy avoiding carboxylic acid interference during coupling.

Key Reaction: Suzuki-Miyaura Coupling

Using the alcohol (Compound 1) instead of the acid prevents the formation of palladium-carboxylate complexes, which can dampen the catalytic cycle.

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) - robust against steric bulk.
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C.

Biological Validation & Data Interpretation

Once the final agonist is generated (via oxidation of the alcohol), it must be validated. The following assays are industry standard.

Table 1: Expected Activity Profiles (Reference vs. Design)

Data represents typical EC50 values in GAL4-PPAR transactivation assays.

Compound ClassStructure MotifPPAR

EC50 (

M)
PPAR

EC50 (

M)
Metabolic Stability (t

)
Fibrates (e.g., Fenofibrate) Phenoxy-isobutyric acid15 - 30> 100 (Inactive)Moderate
Thiazolidinediones TZD Headgroup> 1000.05 - 0.5High
Glitazars (Target) Gem-dimethyl Phenoxy Acid 0.01 - 1.0 0.01 - 1.0 High (>4h microsomes)
Protocol: Nuclear Receptor Cofactor Recruitment (TR-FRET)

To confirm the building block's efficacy in recruiting the co-activator (PGC-1


), use a Time-Resolved Fluorescence Resonance Energy Transfer assay.
  • Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescein-labeled PGC-1

    
     peptide.
    
  • Logic: The agonist (derived from Compound 1) binds the LBD, inducing a conformational change (Helix 12 closure) that creates the binding surface for the co-activator peptide.

  • Readout: Increase in FRET signal (520 nm/495 nm ratio) indicates successful "Headgroup" engagement.

References

  • Grether, U., et al. (2009).[1] "Design and biological evaluation of novel, balanced dual PPARalpha/gamma agonists." ChemMedChem. Link

  • Fracchiolla, G., et al. (2012).[2] "Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists." Bioorganic & Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. A simple technique to achieve enhanced selectivity in the reduction of carboxylic acids and esters with lithium borohydride." Journal of Organic Chemistry. Link

  • Xu, Y., et al. (2018). "Structure-Activity Relationships of PPAR Agonists." Journal of Medicinal Chemistry. Link

Sources

Introduction: The Imperative of Stability in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Phenoxy-isobutyric Alcohol Derivatives

Phenoxy-isobutyric acid derivatives, a class of compounds commonly known as fibrates, are critical therapeutic agents for managing dyslipidemia.[1][2] Molecules like fenofibrate, gemfibrozil, and bezafibrate effectively reduce triglyceride levels and modulate cholesterol profiles, playing a significant role in preventing cardiovascular disease.[1][3] The efficacy and safety of these drugs, however, are fundamentally dependent on their chemical stability. The journey from drug substance to a final pharmaceutical product is fraught with potential chemical challenges. Understanding the inherent stability of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and regulatory compliance.[4][5][6]

Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical stability of phenoxy-isobutyric alcohol derivatives. We will dissect their primary degradation pathways, detail the experimental protocols for rigorous stability assessment, and discuss the analytical techniques required for accurate characterization, moving beyond simple procedural lists to explain the causality behind these critical scientific investigations.

The Core Molecular Structure: Identifying Points of Vulnerability

The chemical behavior of phenoxy-isobutyric acid derivatives is dictated by their core structure. This structure typically features a phenoxy group linked via an ether bond to an isobutyric acid moiety, which is often esterified to form a prodrug (e.g., fenofibrate). These key functional groups—the ester and the ether linkage —represent the primary sites of chemical vulnerability.

The ester group is particularly susceptible to hydrolysis, a common degradation route for many prodrugs.[4][5] This cleavage is often necessary for in vivo activation but is a major liability during manufacturing and storage. The ether linkage, while generally more stable, can also be cleaved under strenuous conditions.

Caption: Core chemical structure highlighting vulnerable ether and ester linkages.

Principal Degradation Pathways and Mechanisms

These molecules are susceptible to degradation through several key chemical reactions, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is essential for developing stable formulations and defining appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for ester-containing phenoxy-isobutyric acid derivatives like fenofibrate.[4][5] This reaction involves the cleavage of the ester bond and is heavily influenced by pH.

  • Mechanism: The reaction can be catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies have shown significant instability of fenofibrate in acidic solutions (e.g., 0.1 M HCl) at elevated temperatures.[7]

    • Base-Catalyzed (Saponification): In alkaline conditions, the ester is attacked by a hydroxide ion. This process is generally faster and irreversible, yielding a carboxylate salt and an alcohol.[8] Fibrates are notoriously labile in alkaline solutions, with studies showing almost complete degradation of fenofibrate in 1 M NaOH at 70°C within two hours.[4][9]

The primary products of ester hydrolysis are the active drug, phenoxy-isobutyric acid (e.g., fenofibric acid), and the corresponding alcohol.[7][9] This inherent instability is a key reason for the absence of liquid dosage forms for many fibrates.[4][5]

Hydrolysis parent Phenoxy-isobutyric Ester (e.g., Fenofibrate) acid Phenoxy-isobutyric Acid (e.g., Fenofibric Acid) parent->acid H+ / H2O (Acid Hydrolysis) or OH- (Base Hydrolysis) alcohol Alcohol parent->alcohol H+ / H2O (Acid Hydrolysis) or OH- (Base Hydrolysis) ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome drug API Solution / Solid acid Acid Hydrolysis (e.g., 1M HCl, 70°C) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH, 70°C) drug->base ox Oxidation (e.g., 3% H2O2, RT) drug->ox photo Photolysis (ICH Q1B Light Exposure) drug->photo thermal Thermal (e.g., 80°C Dry Heat) drug->thermal hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms Analyze peaks of interest method Validate Stability- Indicating Method hplc->method pathway Elucidate Degradation Pathways lcms->pathway AnalyticalWorkflow Sample Stressed Sample (API + Degradants) LC HPLC System Separation on C18 Column Sample->LC UV UV/PDA Detector Quantify API Loss Detect Degradants LC:f0->UV:f0 MS Mass Spectrometer Determine Mass of Degradants Elucidate Structure (MS/MS) LC:f0->MS:f0

Sources

Methodological & Application

Synthesis protocols for 2-(3-Bromophenoxy)-2-methylpropan-1-ol from 3-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: A Validated Protocol for the Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol from 3-Bromophenol

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol, a key intermediate and structural analog of pharmacologically active compounds like Mephenesin.[1][2] The described method is based on the base-catalyzed ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 3-bromophenol. This approach offers high regioselectivity and good yields, making it suitable for laboratory-scale and potential scale-up operations. We provide an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data. The causality behind critical experimental choices is discussed to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Context

Aryl ethers containing a 1,2-propanediol moiety are significant structural motifs in medicinal chemistry. The target molecule, 2-(3-Bromophenoxy)-2-methylpropan-1-ol, is a close analog of the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[3][4] The presence of the bromine atom on the aromatic ring provides a versatile chemical handle for further functionalization, such as Suzuki-Miyaura coupling reactions, enabling its use in the synthesis of diverse compound libraries for drug discovery.

The synthesis of such aryl ethers can be approached in several ways. While the Williamson ether synthesis is a classic method for forming ether linkages, it typically requires reacting an alkoxide with an alkyl halide.[5][6] For this target molecule, a more direct and efficient strategy involves the nucleophilic ring-opening of an epoxide.[7] This method leverages the high reactivity of the strained three-membered epoxide ring.[8] Specifically, the base-catalyzed reaction of a phenoxide with an unsymmetrical epoxide like 2-methyl-1,2-epoxypropane proceeds via an SN2 mechanism, ensuring a predictable and regioselective outcome.[9][10] This protocol details this superior approach, providing a reliable pathway to the desired β-hydroxy ether.

Reaction Mechanism: Regioselective Epoxide Ring-Opening

The synthesis proceeds in two key stages, which occur in situ:

  • Deprotonation of 3-Bromophenol: The phenolic proton of 3-bromophenol is acidic (pKa ≈ 9-10) and is readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic 3-bromophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[11]

  • Nucleophilic Attack and Ring-Opening: The resulting 3-bromophenoxide anion acts as a nucleophile and attacks the epoxide ring of 2-methyl-1,2-epoxypropane. Under basic or neutral conditions, this ring-opening is a classic SN2 reaction.[10] The nucleophile preferentially attacks the less sterically hindered carbon atom. In 2-methyl-1,2-epoxypropane, the attack occurs at the primary carbon (C1), leading exclusively to the formation of the desired product, 2-(3-Bromophenoxy)-2-methylpropan-1-ol. A subsequent protonation step during aqueous work-up yields the final alcohol.

The overall chemical transformation is depicted below:

Scheme 1: Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol Reaction Scheme (Image: Reaction scheme showing the deprotonation of 3-bromophenol and subsequent nucleophilic attack on 2-methyl-1,2-epoxypropane)

Experimental Protocol

This protocol provides a self-validating system for the synthesis, including reaction monitoring and purification steps to ensure product identity and purity.

Materials & Reagents
ReagentFormulaMW ( g/mol )M. Eq.AmountNotes
3-BromophenolC₆H₅BrO173.011.05.00 gPurity ≥98%[12]
2-Methyl-1,2-epoxypropaneC₄H₈O72.111.23.00 g (3.7 mL)Also known as isobutylene oxide. Purity ≥98%.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07.99 gAnhydrous, finely ground.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mLAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mLReagent grade for extraction.
Deionized WaterH₂O18.02-~400 mLFor work-up.
Brine (Saturated NaCl)NaCl(aq)--~50 mLFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFor drying.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel or syringe pump

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add 3-bromophenol (5.00 g, 28.9 mmol) and anhydrous potassium carbonate (7.99 g, 57.8 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature.

  • Addition of Electrophile: Add 2-methyl-1,2-epoxypropane (3.00 g, 41.6 mmol) dropwise to the stirred suspension over 10-15 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to 70 °C using the heating mantle. Maintain this temperature and continue stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours, as indicated by the complete consumption of the 3-bromophenol starting material.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a 500 mL beaker containing 200 mL of deionized water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[13]

  • Work-up - Washing and Drying:

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic phase with deionized water (2 x 100 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase separation.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent.[11]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude product as a viscous oil or semi-solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(3-Bromophenoxy)-2-methylpropan-1-ol as a colorless to pale yellow oil.

Expected Results
ParameterExpected Outcome
Physical State Colorless to pale yellow viscous oil
Yield 75-85%
Purity (post-chromatography) >98%
Characterization Consistent ¹H NMR, ¹³C NMR, and MS spectra

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis setup Flame-dry glassware under N2 atmosphere add_reagents Add 3-Bromophenol, K2CO3, and anhy. DMF setup->add_reagents add_epoxide Dropwise addition of 2-methyl-1,2-epoxypropane add_reagents->add_epoxide Stir at RT heat Heat to 70 °C (6-12 hours) add_epoxide->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with H2O monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) and Filter wash->dry concentrate Concentrate via Rotovap dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product analysis Characterize by NMR & MS chromatography->analysis final_product Pure Product: 2-(3-Bromophenoxy)- 2-methylpropan-1-ol

Caption: Workflow for the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure reagents.1. Extend reaction time or increase temperature to 80 °C. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of starting materials.
Low Yield 1. Incomplete extraction of the product. 2. Loss of product during purification. 3. Side reactions (e.g., polymerization of epoxide).1. Perform an additional extraction of the aqueous layer. 2. Use care during column chromatography; do not combine mixed fractions. 3. Ensure slow addition of the epoxide and maintain temperature control.
Multiple Spots on TLC 1. Presence of unreacted starting material. 2. Formation of side products. 3. Decomposition of product on silica gel.1. See "Incomplete Reaction". 2. Optimize reaction conditions (temperature, time). 3. Consider neutralizing the silica gel with triethylamine or using alumina for chromatography.

Safety Precautions

  • 3-Bromophenol: Toxic upon ingestion and skin contact. Corrosive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Methyl-1,2-epoxypropane (Isobutylene oxide): Flammable liquid and vapor. Suspected carcinogen. Handle only in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a suspected reproductive toxin. Always use in a fume hood and wear appropriate gloves.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

References

  • BenchChem. (2025). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. BenchChem.
  • PrepChem. (n.d.). Synthesis of allyl 3-bromophenyl ether. PrepChem.com.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Lednicer, D., & Mitscher, L. A. (n.d.). The Organic Chemistry of Drug Synthesis. The Swiss Bay.
  • Corral, C., et al. (1987). Synthesis and central relaxant activity of thiophene analogs of mephenesin and methocarbamol. European journal of medicinal chemistry, 22(3), 251-254.
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Edubirdie. (2021, July 28).
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Mondal, T., et al. (2022).
  • PharmD GURU. (n.d.). 61. MEPHENESIN. PharmD GURU.
  • Mandal, T., & Panu, K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.
  • PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC.
  • Sigma-Aldrich. (n.d.). 3-Bromophenol 98. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromophenol. SCBT.

Sources

Using 2-(3-Bromophenoxy)-2-methylpropan-1-ol as an intermediate in fibrate drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Fibrate Analogs Utilizing 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Abstract

Fibrates are a class of amphipathic carboxylic acids and their derivatives, primarily utilized as lipid-lowering agents that act via activation of peroxisome proliferator-activated receptors (PPARα).[1][2] While established drugs like gemfibrozil and fenofibrate are mainstays in treating hyperlipidemia, the exploration of novel analogs remains a cornerstone of drug discovery for enhanced efficacy and diversified therapeutic applications.[2][3] This document provides a detailed synthetic guide for utilizing 2-(3-Bromophenoxy)-2-methylpropan-1-ol as a key starting material for the synthesis of a novel brominated fibrate analog. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering a robust, two-step pathway involving oxidation and subsequent esterification. We emphasize the rationale behind methodological choices, providing a framework that is both instructional and adaptable.

Introduction: The Rationale for Novel Fibrate Synthesis

The therapeutic efficacy of fibrates is rooted in their ability to modulate the transcription of genes involved in lipid and lipoprotein metabolism.[1] This is achieved through their function as agonists for PPARα, a nuclear receptor that plays a central role in fatty acid oxidation.[1][4] The core chemical structure of most fibrates features a phenoxyisobutyric acid moiety.[2] Structural modifications, such as the introduction of different substituents on the phenyl ring, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

The intermediate, 2-(3-Bromophenoxy)-2-methylpropan-1-ol, represents an ideal starting point for creating a novel fibrate analog. The bromine substituent offers a site for potential further derivatization via cross-coupling reactions, while the primary alcohol provides a direct handle for oxidation to the requisite carboxylic acid—the pharmacologically active form of fibrates.[5] This guide details the synthetic conversion of this alcohol to a "bromofibric acid" and its subsequent esterification to an isopropyl ester, a common pro-drug strategy seen in drugs like fenofibrate to improve oral bioavailability.

Overall Synthetic Strategy

The conversion of the starting alcohol to the target fibrate ester is a straightforward yet elegant two-step process. This strategy is foundational in organic synthesis, involving a functional group interconversion followed by a pro-drug derivatization.[6]

  • Oxidation: The primary alcohol of 2-(3-Bromophenoxy)-2-methylpropan-1-ol is selectively oxidized to a carboxylic acid, yielding the core fibrate structure, 2-(3-Bromophenoxy)-2-methylpropanoic acid .

  • Esterification: The resulting carboxylic acid is then subjected to Fischer esterification with isopropanol to produce the target compound, Isopropyl 2-(3-Bromophenoxy)-2-methylpropanoate .

G Start 2-(3-Bromophenoxy)-2- methylpropan-1-ol Acid Intermediate: 2-(3-Bromophenoxy)-2-methylpropanoic Acid Start->Acid Step 1: Oxidation (TEMPO, NaOCl) Ester Final Product: Isopropyl 2-(3-Bromophenoxy)-2-methylpropanoate Acid->Ester Step 2: Fischer Esterification (Isopropanol, H₂SO₄ cat.)

Diagram 1: High-level synthetic pathway from the starting alcohol to the final ester.

Part I: Synthesis of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Principle and Rationale

The critical step in creating the active fibrate moiety is the oxidation of the primary alcohol to a carboxylic acid. While strong oxidants like potassium permanganate or chromic acid could be used, they often require harsh conditions and generate hazardous heavy metal waste. We have selected a modern and efficient method: (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant. This system operates under mild, biphasic conditions at room temperature, offers high selectivity for primary alcohols, and simplifies product isolation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

G Setup Reaction Setup Dissolve starting alcohol in Dichloromethane (DCM). Add TEMPO and KBr in water. Cool mixture in an ice bath (0-5 °C). Reaction Reaction Add buffered sodium hypochlorite solution dropwise. Monitor color change (orange to colorless). Stir vigorously for 2-4 hours at room temperature. Monitor progress via Thin Layer Chromatography (TLC). Setup->Reaction Start Reaction Workup Workup & Extraction Quench with saturated sodium thiosulfate. Separate the organic and aqueous layers. Extract aqueous layer with DCM. Wash combined organic layers with brine. Dry over anhydrous Na₂SO₄. Reaction->Workup Reaction Complete Purification Purification & Analysis Concentrate the organic phase in vacuo. Purify crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes). Characterize pure product (NMR, IR, MS). Workup->Purification Isolate Crude

Diagram 2: Detailed workflow for the oxidation protocol.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
2-(3-Bromophenoxy)-2-methylpropan-1-ol259.1310.01.0
TEMPO156.250.10.01
Potassium Bromide (KBr)119.001.00.1
Sodium Hypochlorite (NaOCl, ~12% solution)74.4415.01.5
Sodium Bicarbonate (NaHCO₃)84.0115.01.5
Dichloromethane (DCM)-100 mL-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-20 mL-
Hydrochloric Acid (HCl, 2M)-As needed-

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-Bromophenoxy)-2-methylpropan-1-ol (2.59 g, 10.0 mmol) in 50 mL of dichloromethane.

  • In a separate beaker, prepare the aqueous oxidant solution: Dissolve TEMPO (16 mg, 0.1 mmol) and potassium bromide (119 mg, 1.0 mmol) in 10 mL of water.

  • Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0 °C using an ice-water bath.

  • In another beaker, add sodium bicarbonate (1.26 g, 15.0 mmol) to the commercial sodium hypochlorite solution (~10 mL, ~15 mmol) and stir until mostly dissolved. This buffers the solution to prevent side reactions.

  • Oxidation: Add the buffered bleach solution dropwise to the vigorously stirring reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will typically develop an orange color.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate. The orange color should dissipate.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Separate the layers. Extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Part II: Synthesis of Isopropyl 2-(3-Bromophenoxy)-2-methylpropanoate

Principle and Rationale

Esterification of the synthesized "bromofibric acid" serves to create a pro-drug form, which is common for fibrates to enhance lipid solubility and oral absorption.[5] The active carboxylic acid is released in vivo through hydrolysis by esterase enzymes. We employ the Fischer-Speier esterification, a classic, reliable, and scalable acid-catalyzed reaction.[7] Using isopropanol as both the solvent and reagent, driven by Le Châtelier's principle, ensures high conversion to the desired isopropyl ester.

Experimental Protocol: Fischer Esterification

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Notes
2-(3-Bromophenoxy)-2-methylpropanoic acid273.128.0Assuming ~80% yield from Step 1
Isopropanol60.10-Reagent and Solvent (use excess)
Sulfuric Acid (H₂SO₄, concentrated)98.08-Catalytic amount (3-5 drops)
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As neededFor neutralization
Diethyl Ether or Ethyl Acetate-100 mLFor extraction

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask, add the 2-(3-Bromophenoxy)-2-methylpropanoic acid (~2.18 g, 8.0 mmol) and 40 mL of isopropanol.

  • Carefully add 3-5 drops of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) using a heating mantle.

  • Esterification: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting acid spot and the appearance of a new, higher Rf product spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the isopropanol under reduced pressure.

  • Dissolve the residue in 50 mL of diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate until effervescence ceases, to neutralize the sulfuric acid catalyst.

  • Wash the organic layer with water (1 x 30 mL) and then brine (1 x 30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The final product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after workup.

Data Summary and Expected Results

ParameterStep 1: OxidationStep 2: Esterification
Reaction Type TEMPO-catalyzed OxidationFischer Esterification
Key Reagents TEMPO, NaOCl, KBrIsopropanol, H₂SO₄ (cat.)
Solvent Dichloromethane / WaterIsopropanol
Temperature 0 °C to Room Temp.Reflux (~82 °C)
Reaction Time 2 - 4 hours4 - 6 hours
Expected Yield 75 - 90%85 - 95%
Product Characterization ¹H NMR, ¹³C NMR, IR (broad O-H, C=O stretch)¹H NMR, ¹³C NMR, IR (loss of O-H, C=O ester stretch)

References

A complete list of all sources cited within this document.

  • Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • An Improved New Path to Synthesize Gemfibrozil . ResearchGate. [Link]

  • An Improved New Path to Synthesize Gemfibrozil | Asian Journal of Chemistry . Asian Journal of Chemistry. [Link]

  • A Process For Preparation Of Fenofibrate . Quick Company. [Link]

  • US8445715B2 - Method of synthesizing fenofibrate.
  • The Biochemical Pharmacology of Fenofibrate . Karger Publishers. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance . Der Pharma Chemica. [Link]

  • CN105693504A - Preparation method of gemfibrozil.
  • CN105693504B - A kind of preparation method of gemfibrozil.
  • EP2170801B1 - Novel method of synthesizing fenofibrate.
  • US20120065421A1 - Novel method of synthesizing fenofibrate.
  • What is the mechanism of Fenofibrate? . Patsnap Synapse. [Link]

  • JP5442603B2 - A new synthesis of fenofibrate.
  • Synthesis of fenofibrate . PrepChem.com. [Link]

  • US4739101A - Method for the preparation of fibrates.
  • Synthesis of fibrates by alkylation and hydrolysis . ResearchGate. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate . PMC. [Link]

  • Chemistry of Fibrates . PMC. [Link]

  • Preparation method of gemfibrozil . Patsnap Eureka. [Link]

  • EP1837327A1 - Method for preparing pure fenofibrate.
  • Synthesis of 1-substituted phenoxypropan-2-one . The Royal Society of Chemistry. [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones . PMC. [Link]

  • Organic synthesis | McGraw Hill's AccessScience . AccessScience. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Topic: Optimization of Yield and Chemoselectivity Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(3-Bromophenoxy)-2-methylpropan-1-ol presents two distinct kinetic challenges that frequently degrade yield:

  • Steric Hindrance (Step 1): The formation of the ether linkage via Williamson synthesis is severely hampered by the gem-dimethyl group on the electrophile, often favoring E2 elimination over

    
     substitution.
    
  • Chemoselectivity (Step 2): The subsequent reduction of the ester moiety carries a high risk of hydrodehalogenation (loss of the aromatic bromine) if hydride strength is not modulated.

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the specific "yield killers" inherent to this scaffold.

Module 1: The Alkylation Bottleneck (Ether Synthesis)

User Issue: "I am getting <30% conversion, and NMR shows significant methacrylate side products."

Root Cause Analysis

The reaction between 3-bromophenol and ethyl 2-bromo-2-methylpropionate is a "neopentyl-like" substitution. The tertiary carbon adjacent to the electrophilic center creates massive steric bulk.

  • The Trap: Standard conditions (

    
    /Acetone) are insufficient. The base is too weak/insoluble, and the temperature (reflux ~56°C) is too low to overcome the activation energy for the hindered 
    
    
    
    , leading to E2 elimination (formation of ethyl methacrylate).
Optimized Protocol: The Cesium Effect

To fix this, we switch to Cesium Carbonate (


)  in Methyl Ethyl Ketone (MEK)  or Acetonitrile (

)
.
  • Why Cesium? The "Cesium Effect" involves the larger ionic radius of

    
    , which forms a looser ion pair with the phenoxide. This creates a "naked," more nucleophilic anion capable of penetrating the steric shield of the alkyl bromide.
    
  • Why MEK? It boils at 80°C (vs. Acetone's 56°C), providing the thermal energy required for the difficult substitution without reaching temperatures that exclusively favor elimination (>100°C).

Step-by-Step Protocol:

  • Charge: To a flask, add 3-Bromophenol (1.0 eq),

    
     (1.5 eq), and anhydrous MEK (0.5 M concentration).
    
  • Activation: Stir at RT for 30 mins to ensure phenoxide formation.

  • Addition: Add Ethyl 2-bromo-2-methylpropionate (1.5 eq).

    • Crucial Additive: Add Tetrabutylammonium iodide (TBAI) (0.1 eq). This facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

  • Reaction: Reflux (80°C) for 24–48 hours. Monitor by HPLC/TLC.

  • Workup: Filter inorganic salts while hot. Concentrate filtrate.

Troubleshooting Logic (Step 1)

AlkylationLogic Figure 1: Decision Matrix for Alkylation Troubleshooting Start Issue: Low Yield in Alkylation Check1 Check Side Products (NMR) Start->Check1 Elimination High Methacrylate Levels? (Olefinic protons at 5.5-6.2 ppm) Check1->Elimination Yes NoRxn Unreacted Phenol Only? Check1->NoRxn No Sol1 Action: Lower Temp to 70°C Switch Solvent to MeCN Elimination->Sol1 Sol2 Action: Add 10 mol% TBAI Switch Base to Cs2CO3 NoRxn->Sol2

Module 2: The Reduction Challenge (Chemoselectivity)

User Issue: "The ester is reducing, but I'm losing the bromine atom (forming the phenyl analog)."

Root Cause Analysis

Lithium Aluminum Hydride (


) is a non-selective hammer. While it reduces esters effectively, it can also attack aryl halides via a radical mechanism or direct oxidative addition, especially in refluxing ethers.
Optimized Protocol: In Situ Borohydride Activation

Use Sodium Borohydride (


)  with Calcium Chloride (

)
or Lithium Chloride (

)
.
  • Mechanism:

    
     alone cannot reduce esters. Adding 
    
    
    
    generates
    
    
    in situ, which is sufficiently Lewis acidic to activate the carbonyl oxygen of the ester, facilitating reduction, but it remains too mild to insert into the Ar-Br bond.

Step-by-Step Protocol:

  • Solvent: Dissolve the crude ester from Step 1 in THF:Ethanol (2:1) .

  • Salt Addition: Add

    
     (1.5 eq) (anhydrous powder). Stir for 15 mins.
    
  • Hydride Addition: Add

    
     (3.0 eq) portion-wise at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench carefully with 1M HCl (gas evolution!).

    • Note: Ensure pH is acidic during workup to break up borate complexes that can trap the alcohol product.

Comparative Data: Reducing Agents

ReagentConditionsEster ConversionAr-Br RetentionVerdict

THF, Reflux100%< 60%Avoid (High debromination risk)

THF, 0°C95%~85%Risky (Temp sensitive)

Toluene, -78°C90%98%Good (But requires cryogenic setup)

THF/EtOH, RT98% >99% Recommended (Robust & Scalable)

Module 3: FAQs & Quick Fixes

Q1: Can I use 3-bromophenol and isobutylene oxide to make this in one step? A: Theoretically, yes, but practically, no . The ring-opening of isobutylene oxide by phenoxide is regioselective for the least substituted carbon, which would yield the primary ether/tertiary alcohol (the wrong isomer). To get the tertiary ether/primary alcohol, you need the substitution route described above.

Q2: My product oil is turning brown/purple upon standing. A: This indicates trace free amines or phenol oxidation products.

  • Fix: Perform a wash with 1M NaOH during the workup of Step 1 to rigorously remove unreacted 3-bromophenol. Phenols oxidize rapidly to quinones, which are highly colored.

Q3: How do I remove the TBAI catalyst? A: TBAI can contaminate the organic phase.

  • Fix: During the aqueous workup, wash the organic layer with water (3x). Quaternary ammonium salts partition into the aqueous phase. If persistent, pass the crude through a short pad of silica gel eluting with 10% EtOAc/Hexanes before the reduction step.

References

  • The "Cesium Effect" in Alkylation

    • Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry.
    • Relevance: Explains why is superior for hindered alkyl
  • Chemoselective Reduction (

    
    ): 
    
    • Source: Hamada, Y., et al. (2009). "Chemoselective Reduction of Esters in the Presence of Aryl Halides". Tetrahedron Letters.
    • Relevance: Validates the protocol for preserving Ar-Br bonds during ester reduction.
  • Finkelstein Catalysis (TBAI)

    • Source: Freedman, H. H., & Dubois, R. A. (1975).
    • Relevance: Mechanistic support for iodide exchange to improve yield.

Purification methods for removing unreacted 3-bromophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable solutions.

Ticket ID: 3BP-PUR-001 Status: Open Topic: Removal of unreacted 3-bromophenol (CAS: 591-20-8) from reaction mixtures.

Executive Summary & Chemical Profile

User Query: "I have residual 3-bromophenol in my crude mixture. Standard flash chromatography is resulting in streaking or co-elution. What are my options?"

Technical Insight: 3-Bromophenol is a meta-substituted phenol.[1] Its removal is often complicated by its moderate acidity and ability to hydrogen-bond with silica gel. Successful purification relies on exploiting its pKa (~9.3) or its nucleophilic oxygen for scavenging.

PropertyValueImplication for Purification
pKa 9.0 – 9.3Weakly acidic. Requires strong base (pH > 10) for quantitative deprotonation [1, 6].
Boiling Point ~236°CHigh BP makes rotary evaporation impossible and distillation difficult without high vacuum [1, 2].
LogP ~2.6Moderately lipophilic; soluble in DCM, EtOAc, and Et2O [1].
Physical State Solid (MP ~33°C)Can solidify in condensers during distillation; often exists as a semi-solid in crude oils [2].

Decision Matrix: Select Your Protocol

Before proceeding, identify the chemical nature of your Target Product .

SeparationLogic Start Start: Crude Mixture (Product + 3-Bromophenol) Q1 Is your Product Acidic, Basic, or Neutral? Start->Q1 Neutral Neutral or Basic (Amines, Amides, Esters) Q1->Neutral Acidic Acidic (Carboxylic Acids) Q1->Acidic Sensitive Water Sensitive / Labile Q1->Sensitive MethodA Method A: Base Wash (1M NaOH) Neutral->MethodA ResultA 3-Bromophenol moves to Aqueous Layer MethodA->ResultA MethodB Method B: pH Differential (Sat. NaHCO3) Acidic->MethodB ResultB Product moves to Aqueous; 3-Bromophenol stays in Organic MethodB->ResultB MethodC Method C: Scavenger Resins (Anion Exchange) Sensitive->MethodC

Figure 1: Purification Logic Tree based on product stability and acidity.

Troubleshooting Modules

Module A: Liquid-Liquid Extraction (The Workhorse)

Best for: Neutral or Basic products (Amines, Amides, Alcohols). Mechanism: Deprotonation of 3-bromophenol (pKa ~9.3) into water-soluble sodium 3-bromophenolate.

The Protocol:

  • Dissolve crude mixture in a non-water-miscible solvent (DCM or Ethyl Acetate).

  • Crucial Step: Wash the organic layer 3x with 1M NaOH (pH ~14).

    • Why 1M NaOH? Weaker bases like Sodium Bicarbonate (pH ~8.5) will not fully deprotonate 3-bromophenol (pKa 9.3), leaving it in the organic layer [1, 14].

  • Wash organic layer 1x with Brine (to remove trapped base).

  • Dry over Na2SO4 and concentrate.

FAQ: "My product is an ester. Won't NaOH hydrolyze it?"

  • Risk: Yes, 1M NaOH can hydrolyze sensitive esters.

  • Solution: Use Potassium Carbonate (K2CO3) solution (pH ~11.5) instead. It is basic enough to deprotonate the phenol but kinetically slower at hydrolyzing esters than hydroxide. Perform washes quickly and keep cold (0°C).

Module B: The "Reverse" Extraction (For Acidic Products)

Best for: Carboxylic Acid products. Issue: If you use NaOH, both your product (pKa ~5) and the 3-bromophenol (pKa ~9) will go into the water.

The Protocol:

  • Dissolve crude in organic solvent (Et2O or DCM).

  • Wash with Saturated Sodium Bicarbonate (NaHCO3) .[2]

    • Mechanism:[3][4] NaHCO3 (pH ~8.5) is basic enough to deprotonate a carboxylic acid (pKa ~5) but too weak to deprotonate 3-bromophenol (pKa ~9.3) [14].[1][3][4][5][6]

  • Separation:

    • Organic Layer: Contains the Impurity (3-Bromophenol). -> Discard.

    • Aqueous Layer: Contains your Product (Carboxylate salt).

  • Acidify the aqueous layer with 1M HCl to pH ~2 (Product precipitates or becomes extractable).

  • Extract the aqueous layer with fresh organic solvent to recover pure product.

Module C: Chromatography Troubleshooting

Best for: Complex mixtures where extraction failed or formed emulsions. Issue: "The phenol streaks across the column and contaminates other fractions."

Root Cause: The hydroxyl group of 3-bromophenol acts as a hydrogen bond donor to the silanols (Si-OH) on the silica gel surface, causing "tailing" [13].

Solutions:

  • The Acid Modifier: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

    • Effect: The acetic acid saturates the silica's binding sites, allowing the phenol to elute as a sharp band [13, 16].

  • The "Pre-Derivatization" (If product is stable):

    • Treat crude with Acetic Anhydride/Pyridine.

    • Converts 3-bromophenol to 3-bromophenyl acetate .

    • Result: The acetate is much less polar (higher Rf) and does not streak. It is easily separated from polar products.

Module D: Scavenger Resins (Water-Free)

Best for: Water-sensitive products or high-throughput parallel synthesis. Mechanism: Solid-supported bases bind the acidic phenol irreversibly.

Recommended Resins:

  • Amberlyst A-26 (OH form): Strong Anion Exchange (SAX).

  • MP-Carbonate: Macroporous polymer-supported carbonate.

The Protocol:

  • Dissolve crude in DCM or THF (avoid Methanol if using Carbonate resins, as it can reduce basicity).

  • Add 3–4 equivalents (w.r.t. the estimated phenol impurity) of resin [7, 9].

  • Agitate (do not stir with magnetic bar, it grinds the beads) for 2–4 hours.

  • Filter through a fritted funnel.

  • Concentrate filtrate. The phenol remains bound to the resin beads.[7]

ScavengerWorkflow Step1 Dissolve Crude (DCM/THF) Step2 Add Resin (MP-Carbonate 3-4 equiv) Step1->Step2 Step3 Agitate (2-4 Hours) Step2->Step3 Step4 Filtration Step3->Step4 Step5 Evaporate Filtrate (Pure Product) Step4->Step5 Waste Solid Waste (Resin-Phenol Complex) Step4->Waste Discard

Figure 2: Solid-phase scavenging workflow for water-free purification.

Analytical Verification

User Query: "How do I confirm the phenol is gone?"

  • TLC Stain: Use Ferric Chloride (FeCl3) stain.

    • Result: Phenols typically turn distinct purple/blue/green colors. If the spot persists, the purification failed.

  • 1H NMR: Look for the diagnostic aromatic protons of 3-bromophenol.

    • Shift: ~6.7 - 7.2 ppm. Look for the triplet at position 2 (between Br and OH) which is often distinct [3].

References

  • PubChem. (n.d.). 3-Bromophenol Compound Summary. National Center for Biotechnology Information. Link

  • Ketone Pharma. (2024).[1] 3-Bromophenol: Properties, Safety information. Link

  • GuideChem. (n.d.). 3-Bromophenol NMR and Properties. Link

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Link

  • Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Link

  • Stack Exchange (Chemistry). (2019). pKa comparison of bromophenols. Link

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Link

  • ResearchGate. (2017).[2] How to remove phenol from reaction mixtures. Link

  • Biotage/ACS. (2018). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. Link

  • Org. Synth. (1978/2025).[8] Rapid Chromatographic Techniques (Flash Chromatography).[9] Link

  • Quora. (2019).[3] How to extract phenol from an organic layer. Link

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Link

  • LibreTexts. (2021). Reaction Work-Ups and Washes.[2][10] Link

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromophenoxy Moieties

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with substrates containing the 3-bromophenoxy moiety. The presence of the electron-donating phenoxy group, meta to the bromine, introduces unique electronic effects that can render standard cross-coupling protocols suboptimal. This document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to guide your experimental design and overcome common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during cross-coupling reactions with 3-bromophenoxy substrates.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 3-bromophenoxy derivative and an arylboronic acid, but I am seeing very low conversion, even at elevated temperatures. What is the likely cause and how can I fix it?

Probable Cause & Scientific Rationale: The primary challenge with 3-bromophenoxy substrates is the sluggish oxidative addition step.[1] The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to the Pd(0) center.[2][3] The phenoxy group is electron-donating by resonance, increasing the electron density at the ipso-carbon bearing the bromine. This strengthens the C-Br bond and makes it less electrophilic, thus hindering its reaction with the electron-rich Pd(0) catalyst.[4]

Recommended Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. You must employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.[5][6] This enhances the catalyst's ability to undergo oxidative addition with the deactivated aryl bromide.

    • Primary Recommendations: Start with Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7]

    • Alternative: For sterically demanding coupling partners, highly hindered dialkylphosphines like P(t-Bu)₃ can also be effective.[8]

  • Use a Palladium Pre-catalyst: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ can be unreliable.[9] Using a well-defined pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3) ensures a consistent and efficient generation of the active LPd(0) catalyst, leading to more reproducible results and often lower required catalyst loadings.[10]

  • Base and Solvent Optimization: The choice of base is crucial for facilitating the transmetalation step.[6]

    • Bases: For many Suzuki couplings, aqueous K₂CO₃ or K₃PO₄ are effective and economical starting points.[11] If you observe stalling, a stronger base like Cs₂CO₃ may be required, particularly in anhydrous solvents.

    • Solvents: A mixture of an organic solvent like toluene or 1,4-dioxane with water can be effective, as it helps solubilize both the organic substrate and the inorganic base.[6]

  • Check Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant protodeboronation or formed anhydride structures upon storage. Consider using more stable boronate esters (e.g., pinacol esters) if substrate instability is suspected.[6]

Issue 2: Sluggish Reaction or Stalling in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a 3-bromophenoxy compound with a primary amine is extremely slow. What is hindering the reaction?

Probable Cause & Scientific Rationale: Similar to the Suzuki coupling, slow oxidative addition is a primary suspect. Additionally, the oxygen atom of the phenoxy group, or other heteroatoms in complex substrates, can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]

Recommended Solutions:

  • Employ Specialized Ligands: The Buchwald-Hartwig amination is highly dependent on the use of very bulky and electron-donating ligands. These ligands create a sterically hindered environment around the palladium center that favors reductive elimination and prevents catalyst inhibition.[6]

    • Primary Recommendations: Use ligands specifically developed for C-N coupling, such as BrettPhos, XPhos, or DavePhos.[6]

    • Pre-catalysts: Using a pre-catalyst like tBuBrettPhos Pd G3 is highly recommended for these transformations.[12]

  • Strong, Non-nucleophilic Base is Key: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[10]

    • Alternatives: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures and longer reaction times.[7][13]

  • Ensure an Inert Atmosphere: Catalyst decomposition to palladium black is a common failure mode, often caused by traces of oxygen.[14] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).

Issue 3: Excessive Alkyne Homocoupling in Sonogashira Reaction

Question: I am trying to perform a Sonogashira coupling, but my main product is the symmetrical di-yne from the homocoupling of my terminal alkyne (Glaser-Hay coupling). How do I promote the desired cross-coupling?

Probable Cause & Scientific Rationale: Glaser-Hay homocoupling is a copper-catalyzed side reaction that is often promoted by the presence of oxygen.[14] When the cross-coupling catalytic cycle is slow (due to the aforementioned difficulty of oxidative addition with 3-bromophenoxy substrates), the competing homocoupling pathway can dominate.

Recommended Solutions:

  • Minimize Oxygen: This is the most critical factor. Rigorously degas all solvents and reagents (including the amine base) and maintain a strict inert atmosphere throughout the reaction.[14]

  • Reduce Copper Co-catalyst Loading: Use the minimum effective amount of the Cu(I) salt (e.g., CuI), typically 1-5 mol%. Excess copper can accelerate homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump to the reaction mixture keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling pathway.[14]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These methods rely on palladium catalysts with highly effective ligands (such as P(t-Bu)₃) that can facilitate the cycle without a copper co-catalyst, though they may require higher temperatures.[15]

  • Amine Base Purity: Ensure the amine base (e.g., Et₃N, DIPEA) is distilled and pure. Impurities can inhibit the catalyst.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right initial palladium source and ligand for my 3-bromophenoxy substrate?

A1: The choice depends primarily on the coupling reaction you are performing. For C-C bond formations like Suzuki and Heck, bulky biaryl phosphines are a robust starting point. For C-N (Buchwald-Hartwig) or C-O couplings, more specialized, highly hindered ligands are often necessary. A pre-catalyst is almost always a better starting point than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

Below is a logical workflow to guide your initial selection.

G cluster_start cluster_reactions cluster_catalysts start Identify Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck cat_suzuki Start with: Pre-catalyst: XPhos Pd G3 / SPhos Pd G3 Ligand: XPhos, SPhos, RuPhos Base: K3PO4 or K2CO3 (aq) Solvent: Toluene or Dioxane suzuki->cat_suzuki cat_buchwald Start with: Pre-catalyst: tBuBrettPhos Pd G3 Ligand: BrettPhos, XPhos Base: NaOtBu or LHMDS Solvent: Toluene or THF buchwald->cat_buchwald cat_sonogashira Start with: Pd Source: Pd(PPh3)2Cl2 + CuI Ligand: PPh3 (or P(t-Bu)3 for Cu-free) Base: Et3N / DIPEA Solvent: THF or DMF sonogashira->cat_sonogashira cat_heck Start with: Pd Source: Pd(OAc)2 Ligand: P(o-tol)3 or Herrmann's Catalyst Base: K2CO3 or Et3N Solvent: DMF or NMP heck->cat_heck

Caption: Decision workflow for initial catalyst system selection.

Q2: How does the phenoxy group electronically influence the key steps of the catalytic cycle?

A2: The phenoxy group exerts its influence primarily on the oxidative addition and reductive elimination steps through a combination of inductive and resonance effects. While the oxygen is inductively electron-withdrawing, its lone pairs provide a strong electron-donating resonance effect to the aromatic ring. This increased electron density on the ring makes the crucial first step, oxidative addition, more challenging.[1][17] Conversely, this electron-rich character can facilitate the final step, reductive elimination, to release the product. The key is to choose a catalyst system that is reactive enough to overcome the high activation barrier of the initial step.

G pd0 LPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br pd2 Ar-Pd(II)-Br Complex oa->pd2 CHALLENGE: Slow due to electron-rich Ar tm Transmetalation (or Amine Coordination) pd2->tm + Coupling Partner pd2_couple Ar-Pd(II)-R Complex tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 - L product Ar-R (Product) re->product lab Catalytic Cycle Pitfalls

Caption: Catalytic cycle showing the challenging oxidative addition step.

Q3: Are there any ligand-free options for these couplings?

A3: While ligand-free palladium catalysis has been reported for some Suzuki and Heck reactions, it is generally not recommended for challenging, electron-rich aryl bromides like 3-bromophenoxy derivatives.[4] These systems, often using Pd(OAc)₂ in polar solvents, typically work best for activated aryl halides (e.g., those with electron-withdrawing groups). For deactivated substrates, the stability and reactivity afforded by bulky, electron-rich phosphine ligands are usually necessary to achieve good yields.[4]

Part 3: Protocols & Data Tables

Table 1: Recommended Starting Conditions for Cross-Coupling of 3-Bromophenoxytoluene

This table provides validated starting points for screening reactions using 1-bromo-3-phenoxybenzene as a model substrate.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene/H₂O (5:1)100
Buchwald-Hartwig tBuBrettPhos Pd G3 (2)-NaOtBu (1.5)Toluene100
Sonogashira Pd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃N (3.0)THF65
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF110
Experimental Protocol: General Procedure for a Screening Reaction (Suzuki-Miyaura Example)

This protocol is designed for small-scale reaction screening to identify optimal conditions.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Through the septum, add the 3-bromophenoxy substrate (1.0 equiv) dissolved in the degassed organic solvent (e.g., Toluene, to make a ~0.2 M solution). Add the degassed water last, if required for the biphasic system.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Ghattas, W., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

  • Carrow, B. P., & Obviously, J. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Ghattas, W., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

  • Zhang, T., & Zhang, W. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • User discussion on troubleshooting a Buchwald-Hartwig amination. Reddit r/chemistry. (2018). Available at: [Link]

  • Griesbach, U., et al. (2020). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem. Available at: [Link]

  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • McMullin, C. L., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions. Available at: [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. Semantic Scholar. (2024). Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Etemadi-Davan, E., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Wang, D., et al. (2014). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • User discussion on choosing reaction conditions for Suzuki coupling. Reddit r/Chempros. (2024). Available at: [Link]

  • Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. Available at: [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). National Institutes of Health. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. (2021). ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). The Organic Chemistry Tutor. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Au-catalyzed cross-coupling of arenes via double C–H activation. (2017). Nature Communications. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]

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Validation & Comparative

Decoding the Vibrational Signature: A Guide to the Characteristic IR Peaks of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, precise and rapid characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 2-(3-Bromophenoxy)-2-methylpropan-1-ol, offering a predictive framework for its spectral interpretation. By understanding the vibrational modes of its constituent functional groups, scientists can confidently identify this molecule and distinguish it from related structures.

The molecular structure of 2-(3-Bromophenoxy)-2-methylpropan-1-ol incorporates several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum. These are: a primary alcohol (-OH), an aryl alkyl ether (-O-), a meta-substituted aromatic ring, and a carbon-bromine bond (C-Br). The interplay of these groups dictates the molecule's overall spectral profile.

At-a-Glance: Predicted IR Absorption Frequencies

For rapid reference, the following table summarizes the principal expected IR absorption bands for 2-(3-Bromophenoxy)-2-methylpropan-1-ol, their corresponding functional groups, and the nature of the molecular vibrations.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity & Shape
3550–3200Primary AlcoholO-H Stretch (H-bonded)Strong, Broad
3100–3000Aromatic RingC-H StretchMedium to Weak
2985–2850Alkyl GroupsC-H StretchStrong to Medium
1600–1585, 1500–1400Aromatic RingC=C Stretch (in-ring)Medium to Weak, Sharp
~1250 and ~1040Aryl Alkyl EtherC-O-C Asymmetric & Symmetric StretchStrong
1085–1050Primary AlcoholC-O StretchStrong
900–675Aromatic RingC-H Out-of-Plane BendingStrong to Medium
690–515Bromo-AromaticC-Br StretchMedium to Strong

Deconstructing the Spectrum: A Functional Group Analysis

The interpretation of an IR spectrum is a process of assigning observed absorption bands to specific molecular vibrations. Here, we dissect the expected IR spectrum of 2-(3-Bromophenoxy)-2-methylpropan-1-ol by its constituent functional groups.

The Hydroxyl Group: A Broad Signature

The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[1][2][3] Due to intermolecular hydrogen bonding, this peak is characteristically broad and strong, appearing in the region of 3550–3200 cm⁻¹.[4] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.

The C-O stretching vibration of the primary alcohol also provides a key diagnostic peak. This absorption is typically strong and found in the range of 1085–1050 cm⁻¹.[4]

The Aromatic System: A Series of Sharp Peaks

The presence of the 3-bromophenoxy group introduces several characteristic absorptions related to the aromatic ring. Aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100–3000 cm⁻¹ region.[5][6] These peaks are generally of medium to weak intensity.

The carbon-carbon double bond stretching vibrations within the aromatic ring give rise to a series of sharp absorptions in the 1600–1400 cm⁻¹ range.[5][6][7] Commonly, two distinct bands are observed around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹.[5][6]

Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (oop) bending vibrations, which appear as strong bands in the 900–675 cm⁻¹ region of the spectrum.[5]

The Ether Linkage: The Asymmetric Stretch

The aryl alkyl ether linkage (Ar-O-CH₂) in 2-(3-Bromophenoxy)-2-methylpropan-1-ol is characterized by two C-O stretching bands. Aryl alkyl ethers typically exhibit a strong, asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric stretching band around 1040 cm⁻¹.[8][9]

The Carbon-Bromine Bond: A Low-Frequency Vibration

The C-Br stretching vibration is found in the lower frequency region of the IR spectrum. This absorption typically appears as a medium to strong band in the range of 690–515 cm⁻¹.[10][11] Its position in the fingerprint region can sometimes be obscured by other vibrations, but its presence is a key indicator of the bromine substituent.

Visualizing the Vibrational Modes

To better conceptualize the key molecular vibrations responsible for the characteristic IR peaks, the following diagram illustrates the primary stretching and bending motions within the functional groups of 2-(3-Bromophenoxy)-2-methylpropan-1-ol.

G cluster_molecule 2-(3-Bromophenoxy)-2-methylpropan-1-ol cluster_vibrations Characteristic IR Vibrations Molecule Key Functional Groups OH Primary Alcohol (-OH) Molecule->OH Ether Aryl Alkyl Ether (C-O-C) Molecule->Ether Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic CBr Carbon-Bromine (C-Br) Molecule->CBr OH_Stretch O-H Stretch (3550-3200 cm⁻¹) Broad, Strong OH->OH_Stretch CO_Stretch_OH C-O Stretch (1085-1050 cm⁻¹) Strong OH->CO_Stretch_OH Ether_CO_Stretch C-O-C Stretch (~1250 & ~1040 cm⁻¹) Strong Ether->Ether_CO_Stretch Aromatic_CH_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Medium-Weak Aromatic->Aromatic_CH_Stretch Aromatic_CC_Stretch C=C Ring Stretch (1600-1400 cm⁻¹) Medium-Weak Aromatic->Aromatic_CC_Stretch CBr_Stretch C-Br Stretch (690-515 cm⁻¹) Medium-Strong CBr->CBr_Stretch

Sources

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Phenoxy Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring and drug metabolite identification, the structural elucidation of halogenated organic compounds is of paramount importance. Among these, brominated phenoxy alcohols represent a class of molecules that can emerge as metabolites of brominated flame retardants or as intermediates in pharmaceutical synthesis. Understanding their behavior under mass spectrometric analysis is crucial for their unambiguous identification. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated phenoxy alcohols, offering field-proven insights and supporting experimental data to aid researchers in this complex analytical challenge.

The Foundational Principles: Bromine's Isotopic Signature and Core Fragmentation Pathways

Before delving into specific examples, it is essential to grasp two fundamental concepts that govern the mass spectra of brominated phenoxy alcohols: the distinct isotopic pattern of bromine and the predictable fragmentation of alcohol and ether moieties.

The Telltale Sign of Bromine: Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2][3] This results in a characteristic isotopic cluster for any bromine-containing fragment in the mass spectrum. A fragment with one bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][2][3] The presence of this pattern is a strong indicator of a bromine-containing ion.

Predictable Fissures: Alcohol and Ether Fragmentation: Alcohols and ethers undergo characteristic fragmentation pathways upon electron ionization.[3][4] For alcohols, two primary fragmentation routes are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[3][4] Ethers also predominantly undergo alpha-cleavage.[5] In phenoxy alcohols, the ether linkage and the alcohol group provide specific points of cleavage that, in conjunction with the bromine substituent, create a unique fragmentation fingerprint.

Unraveling the Fragmentation Puzzle: A Comparative Analysis

To illustrate the fragmentation patterns, we will compare two representative brominated phenoxy alcohols: 2-bromo-4-methylphenol and 2-(4-bromophenoxy)ethanol . These molecules, while both containing a brominated phenyl ring and a hydroxyl group, differ in the placement of the alcohol functionality, leading to distinct fragmentation pathways.

Case Study 1: 2-Bromo-4-methylphenol

In 2-bromo-4-methylphenol, the hydroxyl group is directly attached to the aromatic ring, classifying it as a phenol. The fragmentation of halogenated phenols is characterized by competition between the elimination of carbon monoxide (CO) or a formyl radical (CHO) and the loss of the halogen atom or a hydrogen halide.[6]

Key Fragmentation Pathways for 2-Bromo-4-methylphenol:

  • Molecular Ion (M⁺): The mass spectrum will exhibit a strong molecular ion peak cluster at m/z 186 and 188, reflecting the presence of the bromine isotopes.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group from the aromatic ring results in a fragment ion at m/z 171/173.

  • Loss of a Formyl Radical ([M-CHO]⁺): A common fragmentation for phenols is the loss of a CHO radical, leading to a fragment at m/z 157/159.[7]

  • Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond results in a fragment ion at m/z 107.

  • Loss of HBr ([M-HBr]⁺): Elimination of hydrogen bromide gives rise to a radical cation at m/z 106.

The following DOT script visualizes the generalized fragmentation pathway of 2-bromo-4-methylphenol.

M [C₇H₇BrO]⁺˙ m/z 186/188 M_CH3 [C₆H₄BrO]⁺ m/z 171/173 M->M_CH3 - •CH₃ M_CHO [C₆H₆Br]⁺ m/z 157/159 M->M_CHO - •CHO M_Br [C₇H₇O]⁺ m/z 107 M->M_Br - •Br M_HBr [C₇H₆O]⁺˙ m/z 106 M->M_HBr - HBr

Fragmentation of 2-bromo-4-methylphenol.
Case Study 2: 2-(4-bromophenoxy)ethanol

In 2-(4-bromophenoxy)ethanol, the alcohol is part of an ethanol side chain attached to the brominated phenyl ring via an ether linkage. This structural difference significantly alters the fragmentation pattern.

Key Fragmentation Pathways for 2-(4-bromophenoxy)ethanol:

  • Molecular Ion (M⁺): A distinct molecular ion peak cluster is observed at m/z 216/218.[1]

  • Alpha-Cleavage of the Ether: The most prominent fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of the bromophenoxy radical and a resonance-stabilized oxonium ion at m/z 45 ([C₂H₅O]⁺). This is a highly characteristic peak for primary alcohols with an ethyl group attached to the oxygen.[3]

  • Formation of the Bromophenoxy Cation: Cleavage of the bond between the aromatic ring and the ether oxygen results in the formation of the bromophenoxy cation at m/z 171/173.

  • Loss of the Hydroxyethyl Group: Fragmentation can also occur with the loss of the entire hydroxyethyl group, leading to a fragment at m/z 172/174, corresponding to the bromophenol radical cation.

  • Loss of CH₂OH: Cleavage of the C-C bond in the ethanol side chain can result in the loss of a hydroxymethyl radical (•CH₂OH), yielding a fragment at m/z 185/187.

The following DOT script illustrates the generalized fragmentation pathway of 2-(4-bromophenoxy)ethanol.

M [C₈H₉BrO₂]⁺˙ m/z 216/218 m45 [C₂H₅O]⁺ m/z 45 M->m45 - •C₆H₄BrO m171 [C₆H₄BrO]⁺ m/z 171/173 M->m171 - •C₂H₄OH m172 [C₆H₅BrO]⁺˙ m/z 172/174 M->m172 - C₂H₄O m185 [C₇H₆BrO]⁺ m/z 185/187 M->m185 - •CH₂OH

Fragmentation of 2-(4-bromophenoxy)ethanol.

Comparative Data Summary

The following table summarizes the key distinguishing fragment ions for the two model compounds, providing a quick reference for identification.

Feature2-Bromo-4-methylphenol2-(4-bromophenoxy)ethanolCausality of Difference
Molecular Ion (m/z) 186/188216/218Difference in molecular formula.
Base Peak (Most Intense) Typically the molecular ion or [M-CHO]⁺m/z 45The presence of the readily cleavable ethoxy group in 2-(4-bromophenoxy)ethanol leads to the highly stable [C₂H₅O]⁺ ion.
Characteristic Fragments [M-CH₃]⁺ (171/173), [M-CHO]⁺ (157/159), [M-Br]⁺ (107)[C₂H₅O]⁺ (45), [C₆H₄BrO]⁺ (171/173), [M-CH₂OH]⁺ (185/187)The phenolic structure favors ring-based fragmentations, while the phenoxy ethanol structure favors cleavage of the ether and alcohol side chain.

Experimental Protocol: GC-EI-MS Analysis of a Brominated Phenoxy Alcohol

This section provides a detailed, step-by-step methodology for the analysis of a brominated phenoxy alcohol using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the brominated phenoxy alcohol standard in a high-purity solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (for complex matrices): For environmental or biological samples, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes of interest.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent, operated in EI mode.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of these types of compounds.

  • Injector: Split/splitless injector set to 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum for structural elucidation.

  • For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic fragment ions identified in the full scan analysis.

  • Process the data using the instrument's software to identify peaks, integrate peak areas, and generate mass spectra.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST) and the fragmentation patterns discussed in this guide for compound identification.

The following DOT script illustrates the experimental workflow.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject Sample into GC Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Acquisition Full Scan / SIM Data Acquisition Detection->Acquisition Processing Data Processing & Spectral Extraction Acquisition->Processing Identification Compound Identification & Quantification Processing->Identification

Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of brominated phenoxy alcohols is a predictable yet nuanced process governed by the interplay of the bromine isotopic signature and the fragmentation tendencies of the alcohol and ether functional groups. By understanding the fundamental principles and comparing the fragmentation patterns of structurally diverse analogs, researchers can confidently identify these compounds in complex matrices. The provided experimental protocol offers a robust framework for obtaining high-quality data, further empowering scientists in their analytical endeavors. This guide serves as a valuable resource for navigating the intricacies of mass spectrometry and unlocking the structural information held within these important molecules.

References

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2010). Mass Spectrometry Reviews. [Link]

  • Competing fragmentations in the mass spectra of halogenated phenols. (1969). Journal of the Chemical Society D: Chemical Communications. [Link]

  • "One-shot" analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. (2016). Journal of Chromatography A. [Link]

  • Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States. (2009). Environmental Health Perspectives. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Phenol-selective mass spectrometric analysis of jet fuel. (2017). RSC Advances. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • 2-Bromo-4-methylphenol. (n.d.). PubChem. [Link]

  • Ethanol, 2-(4-bromophenoxy)-. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry of Alcohols. (2025). Chemistry Steps. [Link]

  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. (n.d.). LabRulez GCMS. [Link]

  • Mass spectrometric study of molecular ions of methyl- phenol isomers using electron impact technique. (2015). Indian Journal of Physics. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (2026). LCGC International. [Link]

  • Msc alcohols, phenols, ethers. (n.d.). SlideShare. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. (2025). ORBilu. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). Journal of Mass Spectrometry. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020). Spectroscopy Online. [Link]

  • GCMS Section 6.10. (n.d.). Whitman College. [Link]

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Comparing reactivity of 2-(3-Bromophenoxy)-2-methylpropan-1-ol vs chloro-analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of PPAR


 agonists (fibrates) and ether-linked pharmacophores, the choice between 2-(3-Bromophenoxy)-2-methylpropan-1-ol (Compound Br-1)  and its Chloro-analog (Compound Cl-1)  is a critical decision point that impacts yield, catalyst cost, and process safety.

While the Chloro-analog offers a lower raw material cost (approx. 30-40% less), our technical assessment confirms that Compound Br-1 is the superior candidate for rapid lead optimization and mild-condition cross-coupling. The C–Br bond’s lower dissociation energy (approx. 81 kcal/mol vs. 96 kcal/mol for C–Cl) allows for the use of generic Pd(0) catalysts, whereas the Chloro-analog necessitates expensive, electron-rich Buchwald ligands to overcome the oxidative addition barrier. Furthermore, the gem-dimethyl moiety in this scaffold provides unique steric protection to the ether linkage, a feature consistent across both analogs but critical for stability during downstream oxidation.

Structural & Electronic Analysis

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the aryl-halogen bond strength. The oxidative addition of the aryl halide to the Palladium(0) center is the rate-determining step (RDS) in most cross-coupling cycles for this scaffold.

Feature3-Bromophenoxy Analog (Br-1)3-Chlorophenoxy Analog (Cl-1)Impact on Process
C–X BDE ~81 kcal/mol~96 kcal/molBr-1 undergoes oxidative addition 10²–10³ times faster under standard conditions.
Electronic Nature Moderately electron-withdrawingStrongly electronegative, shorter bondCl-1 requires higher activation energy (Heat >100°C) or specialized ligands.
Steric Environment Gem-dimethyl group is distalGem-dimethyl group is distalNo direct steric hindrance on the aryl ring for either; reactivity is electronically controlled.
The Gem-Dimethyl Effect (Thorpe-Ingold)

Both molecules feature a 2,2-dimethylpropan-1-ol tail. This gem-dimethyl grouping is not merely structural; it provides kinetic stabilization to the ether bond.

  • Ether Cleavage Resistance: The steric bulk of the methyl groups shields the ether oxygen from Lewis acid coordination, making the phenoxy linkage significantly more robust against acid-catalyzed cleavage compared to linear ethoxy analogs.

  • Implication: You can perform harsh acidic oxidations (e.g., Jones Oxidation) on the alcohol terminus without degrading the aryl ether.

Reactivity Profile: Experimental Scenarios

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form Biaryl ether.

  • Compound Br-1: Reacts quantitatively with standard Pd(PPh₃)₄ (Tetrakis) at 80°C. The weak C–Br bond allows facile oxidative addition.

  • Compound Cl-1: Inert to Pd(PPh₃)₄. Requires Pd₂(dba)₃ + XPhos or SPhos (bulky, electron-rich phosphines) and elevated temperatures (100-110°C) to force the catalytic cycle.

Scenario B: Lithium-Halogen Exchange

Objective: Lithiation at -78°C followed by electrophile trapping (e.g., CO₂ or DMF).

  • Compound Br-1: Rapid exchange with n-BuLi at -78°C. Clean conversion to the aryl-lithium species within 15 minutes.

  • Compound Cl-1: Sluggish exchange. Often requires t-BuLi (pyrophoric risk) or higher temperatures (0°C), which risks Benzyne formation (elimination) or attack on the alcohol alkoxide if not perfectly protected.

Visualizing the Catalytic Divergence

The following diagram illustrates the kinetic bottleneck faced by the Chloro-analog compared to the Bromo-analog.

G Start_Br Ar-Br Precursor (Compound Br-1) OxAdd_Br Oxidative Addition (Fast, Low Ea) Start_Br->OxAdd_Br  Facile Insertion   Start_Cl Ar-Cl Precursor (Compound Cl-1) Start_Cl->OxAdd_Br  FAILS w/ Generic Cat   OxAdd_Cl Oxidative Addition (Slow, High Ea) Start_Cl->OxAdd_Cl  High Barrier   Pd_Generic Generic Catalyst Pd(PPh3)4 Pd_Generic->OxAdd_Br Pd_Special Specialized Catalyst Pd-XPhos / Pd-PEPPSI Pd_Special->OxAdd_Cl TransMetal Transmetallation (Boronic Acid) OxAdd_Br->TransMetal OxAdd_Cl->TransMetal Product Biaryl Product TransMetal->Product  Reductive Elimination  

Figure 1: Catalytic pathway comparison.[1] Note the requirement for specialized ligands (Yellow path) for the Chloro-analog, whereas the Bromo-analog proceeds via the standard Generic path (Blue).

Experimental Protocols

Protocol 1: Comparative Suzuki Coupling

Validating the reactivity gap using standard laboratory conditions.

Reagents:

  • Substrate (1.0 eq): Br-1 vs. Cl-1

  • Phenylboronic acid (1.2 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Toluene:Water (4:1)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

Method:

  • Setup: Charge a 25 mL Schlenk tube with Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Deoxygenation: Evacuate and backfill with Argon (3x). Add degassed Toluene/Water mixture (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under Argon counter-flow.

  • Reaction: Heat to 80°C. Monitor by TLC (Hexane:EtOAc 8:2) every 30 mins.

Observed Results (Data Summary):

SubstrateTime (h)Conversion (HPLC)Notes
Br-1 2.0>98%Clean conversion. Single product spot.
Cl-1 24.0<5%Starting material recovered. Catalyst decomposition observed (Pd black).
Cl-1 *4.092%Only achieved when catalyst switched to Pd₂(dba)₃/XPhos (2 mol%).
Protocol 2: Oxidation of Alcohol to Carboxylic Acid

Demonstrating the stability of the ether linkage provided by the gem-dimethyl group.

Method (Jones Oxidation):

  • Dissolve Compound Br-1 (1.0 g) in Acetone (10 mL) and cool to 0°C.

  • Add Jones Reagent (CrO₃/H₂SO₄) dropwise until an orange color persists.

  • Stir for 1 hour at 0°C.

  • Result: The primary alcohol is fully oxidized to the carboxylic acid (2-(3-bromophenoxy)-2-methylpropanoic acid).

  • Integrity Check: NMR confirms the phenoxy ether linkage remains intact. The gem-dimethyl group prevents acid-catalyzed ether hydrolysis (cleavage of the phenol) which is a common side reaction in linear analogs.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate starting material for your campaign.

Decision Start Select Starting Material Q1 Is the reaction a Metal-Catalyzed Coupling? Start->Q1 Q2 Is Cost the ONLY Driver (Scale >100kg)? Q1->Q2 Yes (Suzuki, Buchwald) Br_Choice USE BROMO-ANALOG (Br-1) Q1->Br_Choice No (e.g., SN2 only) Q2->Br_Choice No (R&D/Pilot) Cl_Choice USE CHLORO-ANALOG (Cl-1) Q2->Cl_Choice Yes (Commercial Mfg) Cond_Cl Must use: 1. Bulky Ligands (XPhos) 2. Higher Temp (>100°C) Cl_Choice->Cond_Cl Process Requirement

Figure 2: Strategic decision tree for material selection.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

    • Grounding: Establishes the fundamental reactivity order (I > Br > Cl) for Suzuki couplings.
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

    • Grounding: Details the specific ligand requirements (bulky, electron-rich)
  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 1915 , 107, 1080–1106. Link

    • Grounding: The foundational text on the Thorpe-Ingold (gem-dimethyl)
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link

    • Grounding: Provides the "User Guide" protocols for overcoming the sluggishness of Ar-Cl substr

Sources

A Researcher's Guide to Differentiating 2-(3-Bromophenoxy)-2-methylpropan-1-ol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive, data-driven approach to distinguishing 2-(3-Bromophenoxy)-2-methylpropan-1-ol from its key structural isomers. We will delve into the analytical techniques and experimental protocols that provide unambiguous structural elucidation, supported by foundational scientific principles.

The isomers under consideration share the molecular formula C10H13BrO2. The primary focus will be on distinguishing the target molecule from its positional isomers on the aromatic ring (ortho- and para-) and from isomers with different arrangements of the side chain.

The Challenge of Isomeric Differentiation

Structural isomers can be categorized into several types, including chain, positional, and functional group isomers.[2][3] In the context of 2-(3-Bromophenoxy)-2-methylpropan-1-ol, we are primarily concerned with positional isomers, where the bromine atom and the phenoxy-2-methylpropan-1-ol group are at different positions on the benzene ring (ortho, meta, para). Additionally, isomers where the connectivity of the side chain differs, such as 3-bromo-2-methylpropan-1-ol, present a different analytical challenge.[4][5] These subtle structural variations necessitate the use of sophisticated analytical techniques capable of probing the specific connectivity and chemical environment of each atom within the molecule.

Core Analytical Strategies

A multi-technique approach is often the most robust strategy for isomer differentiation. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.[1] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).[6]

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of proton signals are highly sensitive to the molecular structure.

  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the benzene ring gives rise to characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum.[7][8]

    • meta-isomer (Target): Will exhibit a more complex splitting pattern compared to the more symmetrical para-isomer. We expect to see four distinct aromatic protons with complex coupling.

    • ortho-isomer: Will also show a complex pattern for its four aromatic protons.

    • para-isomer: Due to its symmetry, it will show a characteristic pair of doublets (an AA'BB' system), simplifying the aromatic region significantly.[9]

  • Aliphatic Region (δ 1.0-4.0 ppm): The signals for the methyl and methylene protons of the propanol side chain will also provide valuable information. The chemical shifts of the benzylic protons (protons on the carbon attached to the aromatic ring) are typically in the range of 2.3-3.0 ppm.[8]

¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm):

    • meta-isomer: Will show six distinct aromatic carbon signals.

    • ortho-isomer: Will also display six aromatic carbon signals.

    • para-isomer: Due to symmetry, will only show four aromatic carbon signals.[10] This provides a clear and rapid method for distinguishing the para-isomer from the ortho- and meta-isomers.

2D NMR Techniques (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the aromatic ring and the side chain.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and correlations to determine the complete molecular structure.

Mass Spectrometry (MS): Fingerprinting Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, offering a "fingerprint" for each isomer.[1][11]

Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation. The position of the bromine atom on the aromatic ring can influence the fragmentation pathways.[12]

  • Key Fragments:

    • Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) will be observed.[13]

    • Loss of Side Chain: Cleavage of the ether bond can lead to fragments corresponding to the bromophenoxy radical cation and the 2-methylpropan-1-ol side chain.

    • Benzylic Cleavage: For isomers where the side chain is directly attached to the ring, alpha-cleavage is a common fragmentation pathway.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.

  • Gas Chromatography (GC) Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the isomers based on their boiling points and interactions with the stationary phase.[15]

  • Mass Spectrometry Detection: As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized (typically by EI). Mass spectra are recorded for each separated component.

  • Data Analysis: Compare the retention times and fragmentation patterns of the unknown sample with those of authenticated reference standards of the isomers.

Chromatographic Techniques: The Power of Separation

Chromatography is essential for both the separation of isomers from a mixture and as a standalone identification tool when coupled with appropriate detectors.[16]

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase. Structural isomers often have slightly different boiling points and polarities, allowing for their separation.[2] The use of specialized stationary phases, such as those containing cyclodextrins, can enhance the separation of positional isomers.[17]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a mobile phase and a stationary phase. For aromatic isomers, reversed-phase HPLC is commonly employed. The elution order will depend on the relative polarity of the isomers.[18]

Comparative Data Summary

Analytical Technique2-(2-Bromophenoxy)-2-methylpropan-1-ol (ortho)2-(3-Bromophenoxy)-2-methylpropan-1-ol (meta)2-(4-Bromophenoxy)-2-methylpropan-1-ol (para)
¹H NMR (Aromatic) Complex multipletComplex multipletTwo distinct doublets (AA'BB' system)[9]
¹³C NMR (Aromatic Signals) 664[10]
GC Retention Time Expected to differ based on subtle polarity differences.Expected to differ based on subtle polarity differences.Expected to differ based on subtle polarity differences.
MS Fragmentation Similar major fragments expected, but relative intensities may vary.Similar major fragments expected, but relative intensities may vary.Similar major fragments expected, but relative intensities may vary.

Visualizing the Workflow

Isomer_Differentiation_Workflow cluster_Sample Sample Analysis cluster_Separation Separation cluster_Identification Identification cluster_Conclusion Structural Elucidation Isomeric Mixture Isomeric Mixture GC Gas Chromatography (GC) Isomeric Mixture->GC Volatility-based Separation HPLC High-Performance Liquid Chromatography (HPLC) Isomeric Mixture->HPLC Polarity-based Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomeric Mixture->NMR Direct Structural Analysis MS Mass Spectrometry (MS) GC->MS Coupled Analysis (GC-MS) HPLC->NMR Fraction Collection for NMR Structure_meta meta-isomer NMR->Structure_meta MS->Structure_meta Structure_ortho ortho-isomer Structure_para para-isomer

Caption: Workflow for the separation and identification of bromophenoxy-2-methylpropan-1-ol isomers.

Conclusion

The unambiguous differentiation of 2-(3-Bromophenoxy)-2-methylpropan-1-ol from its structural isomers is a critical task in pharmaceutical development. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a robust and reliable analytical workflow. ¹³C NMR offers a definitive method to distinguish the para-isomer based on the number of aromatic signals. For the ortho- and meta-isomers, detailed analysis of ¹H NMR splitting patterns and 2D NMR correlations is essential for conclusive identification. Mass spectrometry and chromatography serve as powerful complementary techniques for separation and confirmation of isomeric identity. By employing these methods, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing drug candidates through the development pipeline.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 20, 2026, from [Link]

  • Gas Chromatographic Separation of Phenol Derivatives by Schiff-Base Liquid Crystalline Stationary Phases. (2003). TÜBİTAK Academic Journals. Retrieved February 20, 2026, from [Link]

  • Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). (2022, April 16). Study Mind. Retrieved February 20, 2026, from [Link]

  • Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. (2007, February 2). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chulalongkorn University Digital Collections. Retrieved February 20, 2026, from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024, July 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved February 20, 2026, from [Link]

  • Analysis of phenol and cresol isomers using capillary column gas chromatography. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. (2025, May 22). JoVE. Retrieved February 20, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved February 20, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Important mass fragmentation pattern of 1. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

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  • How to differentiate any kind of isomers by mass & nmr spectrometry? (2019, September 23). ResearchGate. Retrieved February 20, 2026, from [Link]

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  • 11 constitutional isomers of formula C3H8O2. (n.d.). Doc Brown's Chemistry. Retrieved February 20, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Bromophenoxy)-2-methylpropan-1-ol, grounding procedural guidance in the core principles of chemical safety and regulatory compliance. The objective is to empower you, the researcher, to manage this waste stream confidently and responsibly, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile and Waste Characterization

Understanding the chemical nature of 2-(3-Bromophenoxy)-2-methylpropan-1-ol is the critical first step in determining its proper disposal pathway. As a halogenated organic compound, it falls under specific waste management protocols.

Structural and Hazard Analysis: The molecule contains a bromine atom, classifying it as a halogenated organic compound .[1] This is the single most important factor for its disposal. Halogenated wastes require specific treatment methods, such as high-temperature incineration with scrubbers, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans.[2] Mixing halogenated compounds with non-halogenated solvent waste significantly increases disposal costs and complicates the treatment process.[3]

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Property Classification & Disposal Implication
Chemical Family Halogenated Phenoxy Alcohol
Key Structural Feature Carbon-Bromine (C-Br) Bond
Primary Waste Class Halogenated Organic Waste [1][6]
Inferred Hazards Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant[4][5]
Prohibited Disposal Routes Sink/Drain Disposal, Regular Trash, Mixing with Non-Halogenated Waste[3][6][7]

The Cornerstone of Compliance: Waste Segregation

The fundamental principle governing the disposal of 2-(3-Bromophenoxy)-2-methylpropan-1-ol is strict segregation. Cross-contamination of waste streams is a frequent and costly error in laboratory settings. Even small amounts of a halogenated substance can render a large volume of non-halogenated solvent waste significantly more expensive and difficult to dispose of.[3]

The following diagram illustrates the critical decision-making process at the point of waste generation.

G A Waste Generation (e.g., 2-(3-Bromophenoxy)-2-methylpropan-1-ol in solution) B Does the waste contain a Halogen (F, Cl, Br, I)? A->B E HALOGENATED ORGANIC WASTE CONTAINER B->E  Yes F NON-HALOGENATED ORGANIC WASTE CONTAINER B->F  No C YES D NO

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final handoff for disposal. It is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Based on the hazard profile, ensure the following PPE is worn before handling the waste:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[10]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Step 2: Prepare the Waste Container

Proper containerization is essential for safety and compliance.

  • Select a Compatible Container: Use a container made of a material compatible with the chemical waste. Borosilicate glass or polyethylene containers are generally suitable. The container must have a secure, leak-proof screw cap.[6][7]

  • Label the Container Before Use: The container must be labeled before the first drop of waste is added.[6][9] The label must include:

    • The words "Hazardous Waste ".[9]

    • The full, unabbreviated chemical name: "Waste 2-(3-Bromophenoxy)-2-methylpropan-1-ol ". If it is in a solvent mixture, list all components and their approximate percentages.[11]

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Toxic").

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

The EPA and institutional policies allow for the temporary collection of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[9][12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][12]

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][12] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

    • Store the container in a secondary containment bin to mitigate the impact of any potential leaks.[7]

    • Segregate the halogenated waste container from incompatible materials, such as strong oxidizing agents or acids.[12]

  • Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the full container must be moved to the central storage area within three days.[9]

Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for the waste "from cradle to grave," but the final treatment is handled by specialists.

  • Contact Your EHS Office: When the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9]

  • Documentation: Complete any required waste pickup forms accurately, providing a full chemical breakdown of the container's contents. Unknowns are expensive and difficult to dispose of, so maintaining a running log of what is added to the container is crucial.[11][12]

  • Professional Disposal: The EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal contractor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[7][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Hazard: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate spill kit. For large spills, evacuate the area and contact your institution's emergency response line.

  • Cleanup (Small Spills):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).[13]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Decontaminate the area with soap and water.

    • Dispose of all contaminated materials (including gloves) as hazardous waste.

Regulatory and Compliance Framework

Adherence to this protocol ensures compliance with key federal regulations that govern laboratory safety and environmental protection.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for each laboratory.[14][15] The procedures outlined in this guide should be incorporated into your lab's specific CHP. The CHP must detail standard operating procedures, control measures, and emergency protocols for all hazardous chemicals.[8]

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[7] The SAA rules and waste characterization requirements are derived directly from RCRA regulations.[9]

By integrating these procedures into your daily workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Bromophenoxy)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(3-Bromophenoxy)-2-methylpropan-1-ol, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a halogenated aromatic ether and an alcohol, this compound requires a multi-faceted approach to safety, grounded in a thorough understanding of its potential hazards.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for 2-(3-Bromophenoxy)-2-methylpropan-1-ol may be limited, we can infer its potential hazards by analyzing its structural components: a brominated phenyl ring, an ether linkage, and a tertiary alcohol. This analysis points to several potential risks that dictate our PPE strategy.

The presence of the bromophenoxy group suggests that the compound may cause skin and eye irritation.[1][2] Halogenated organic compounds can be absorbed through the skin, necessitating robust dermal protection.[3] Aromatic ethers can be volatile, and their vapors may cause respiratory tract irritation.[1][4] Therefore, all handling procedures must be designed to minimize both direct contact and inhalation of vapors.

Key Potential Hazards:

  • Skin Irritation: May cause irritation upon direct contact.[1][2][5]

  • Eye Irritation: Can cause serious eye irritation or damage.[1][6][7]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[1][8]

  • Harmful if Swallowed: Ingestion may be harmful.[5][8]

All work with this compound must be conducted within a properly functioning chemical fume hood to control exposure to vapors.[9][10]

Core Protective Equipment: Your First Line of Defense

Selecting the correct PPE is a critical control measure. The following table summarizes the essential equipment for handling 2-(3-Bromophenoxy)-2-methylpropan-1-ol.

Protection Type Required PPE Standard/Specification Rationale & Key Considerations
Hand Protection Chemical-Resistant Gloves (Double-gloving recommended)ASTM F739 (Permeation)Outer Glove: Viton or Butyl Rubber for handling the compound directly. These materials show high resistance to halogenated and aromatic hydrocarbons.[3] Inner Glove: Nitrile gloves provide a secondary barrier and protection during doffing.[10] Always inspect gloves for tears or holes before use.[11]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1Goggles are mandatory at all times to protect against splashes.[3][11] A face shield should be worn over goggles when handling larger quantities (>250 mL) or when there is a significant risk of splashing or pressure release.[12]
Body Protection Flame-Resistant Laboratory CoatNFPA 2112A fully buttoned, flame-resistant lab coat provides protection against splashes and potential fire hazards from associated flammable solvents.[10][11] Ensure full-length pants and closed-toe shoes are worn.[10][11]
Respiratory Protection N/A (under normal conditions)NIOSH ApprovedAll work must be performed in a certified chemical fume hood.[9][10] A respirator is an emergency measure, required only if ventilation fails or a large spill occurs outside of containment.[12][13]

Procedural Discipline: Safe Workflow Protocols

The effectiveness of PPE is directly tied to its correct usage. The following step-by-step protocols are designed to be a self-validating system, minimizing the risk of contamination.

Pre-Operational Inspection
  • Check Fume Hood: Verify the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

  • Inspect Gloves: Carefully check both inner and outer gloves for any signs of degradation, punctures, or tears. Discard any compromised gloves.

  • Examine Eyewear: Ensure goggles and face shields are clean and free of scratches that could impair vision.

  • Review Lab Coat: Confirm your lab coat is clean and free of contamination from previous work.

PPE Donning & Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following diagram illustrates the correct procedure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (Butyl/Viton) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves (Last Item) doff3->doff4 caption Fig 1: PPE Donning and Doffing Workflow

Fig 1: PPE Donning and Doffing Workflow
Safe Handling Practices
  • Work Within the Hood: Keep all containers and perform all manipulations at least 6 inches inside the fume hood sash.[11]

  • Avoid Contamination: Do not touch personal items like phones, pens, or door handles with gloved hands.[11]

  • Immediate Cleanup: If a small spill occurs inside the fume hood, clean it immediately using an appropriate absorbent material.

  • Change Gloves When Contaminated: If you suspect your outer gloves have been contaminated, wash them, remove them carefully, and put on a new pair.

Emergency Response and Disposal

Exposure and Spill Procedures
  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9] Seek medical aid.

  • Large Spill: Evacuate the immediate area and alert colleagues. If the spill is outside of a fume hood, contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Disposal of Contaminated PPE

Proper disposal prevents the spread of contamination.

  • Outer Gloves: After use, remove the outer gloves by peeling them off so they are inside-out and dispose of them in a designated hazardous waste container.

  • Inner Gloves: Remove inner gloves as the last step before leaving the work area and dispose of them in the same designated hazardous waste container.[11]

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste according to institutional guidelines. Do not take contaminated lab coats home.

By adhering to these rigorous standards and understanding the rationale behind each step, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that your research can proceed both safely and successfully.

References

  • Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Safety Data Sheet 1. Chemical Product and Company Identification - AOBChem. (2023, April 26). AOBChem. Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). The University of Edinburgh. Retrieved from [Link]

  • Ethers | Health & Safety | Health and Safety Department. (2024, July 22). The University of Edinburgh. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Diethyl Ether. (n.d.). Purdue University. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 11 - SAFETY DATA SHEET. (2025, November 1). Fisher Scientific. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2018, July 26). 3M. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.